molecular formula C10H18N2O B13623818 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol

3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13623818
M. Wt: 182.26 g/mol
InChI Key: MTVKQEHDUKXYEH-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a dimethylpropan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor by increasing synaptic glycine levels. This potentiation of NMDA receptor function is beneficial in the treatment of cognitive deficits and negative symptoms of schizophrenia .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol exhibits unique properties due to the presence of the ethyl group and the dimethylpropan-1-ol moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C10H18N2O/c1-4-12-7-9(6-11-12)5-10(2,3)8-13/h6-7,13H,4-5,8H2,1-3H3

InChI Key

MTVKQEHDUKXYEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(C)(C)CO

Origin of Product

United States

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